Welcome to the BenchChem Online Store!
molecular formula C7H7NO4 B095565 2,3-Dihydropyridine-2,6-dicarboxylic acid CAS No. 16052-12-3

2,3-Dihydropyridine-2,6-dicarboxylic acid

Cat. No. B095565
M. Wt: 169.13 g/mol
InChI Key: UWOCFOFVIBZJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05554522

Procedure details

Dihydrodipicolinate reductase ternary crystals can be produced by mixing dihydrodipicolinate reductase with a 1.5 molar excess of NADPH and a 2.5 molar excess of 2,6-pyridinedicarboxylate (PDC) for 30-45 minutes at 4° C. to obtain a ternary complex of NADPH, PDC and dihydrodipicolinate reductase. Next, a precipitant solution containing polyethylene glycol, a salt and a buffer is provided. A droplet of dihydrodipicolinate reductase solution is mixed with a droplet of precipitant solution to obtain a mixed droplet solution. The mixed droplet solution is suspended over a well of precipitant solution in a sealed container. The vapor pressure of the precipitant solution in the well must be lower than the vapor pressure of the mixed droplet solution. The mixed droplet solution is allowed to stand for a period of time sufficient for dihydrodipicolinate reductase ternary crystals to grow to a predetermined size. Crystals appear in one to three weeks.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]([C:7]([OH:9])=[O:8])[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=[CH:2]1.[CH:13]1[N:14]=[C:15]([NH2:60])[C:16]2[N:21]=[CH:20][N:19]([C@@H:22]3[O:26][C@H:25]([CH2:27][O:28][P:29]([O:32][P:33]([O:36][CH2:37][C@H:38]4[O:42][C@@H:41]([N:43]5[CH:48]=[C:47]([C:49]([NH2:51])=[O:50])[CH2:46][CH:45]=[CH:44]5)[C@H:40]([OH:52])[C@@H:39]4[OH:53])([OH:35])=[O:34])([OH:31])=[O:30])[C@@H:24]([OH:54])[C@H:23]3[O:55][P:56]([OH:59])([OH:58])=[O:57])[C:17]=2[N:18]=1>>[CH:13]1[N:14]=[C:15]([NH2:60])[C:16]2[N:21]=[CH:20][N:19]([C@@H:22]3[O:26][C@H:25]([CH2:27][O:28][P:29]([O:32][P:33]([O:36][CH2:37][C@H:38]4[O:42][C@@H:41]([N:43]5[CH:48]=[C:47]([C:49]([NH2:51])=[O:50])[CH2:46][CH:45]=[CH:44]5)[C@H:40]([OH:52])[C@@H:39]4[OH:53])([OH:35])=[O:34])([OH:31])=[O:30])[C@@H:24]([OH:54])[C@H:23]3[O:55][P:56]([OH:59])([OH:58])=[O:57])[C:17]=2[N:18]=1.[N:5]1[C:4]([C:10]([O-:12])=[O:11])=[CH:3][CH:2]=[CH:1][C:6]=1[C:7]([O-:9])=[O:8].[CH2:1]1[CH:6]([C:7]([OH:9])=[O:8])[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC(=NC1C(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC(=NC1C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be produced

Outcomes

Product
Name
Type
product
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
Name
Type
product
Smiles
N1=C(C=CC=C1C(=O)[O-])C(=O)[O-]
Name
Type
product
Smiles
C1C=CC(=NC1C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05554522

Procedure details

Dihydrodipicolinate reductase ternary crystals can be produced by mixing dihydrodipicolinate reductase with a 1.5 molar excess of NADPH and a 2.5 molar excess of 2,6-pyridinedicarboxylate (PDC) for 30-45 minutes at 4° C. to obtain a ternary complex of NADPH, PDC and dihydrodipicolinate reductase. Next, a precipitant solution containing polyethylene glycol, a salt and a buffer is provided. A droplet of dihydrodipicolinate reductase solution is mixed with a droplet of precipitant solution to obtain a mixed droplet solution. The mixed droplet solution is suspended over a well of precipitant solution in a sealed container. The vapor pressure of the precipitant solution in the well must be lower than the vapor pressure of the mixed droplet solution. The mixed droplet solution is allowed to stand for a period of time sufficient for dihydrodipicolinate reductase ternary crystals to grow to a predetermined size. Crystals appear in one to three weeks.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]([C:7]([OH:9])=[O:8])[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=[CH:2]1.[CH:13]1[N:14]=[C:15]([NH2:60])[C:16]2[N:21]=[CH:20][N:19]([C@@H:22]3[O:26][C@H:25]([CH2:27][O:28][P:29]([O:32][P:33]([O:36][CH2:37][C@H:38]4[O:42][C@@H:41]([N:43]5[CH:48]=[C:47]([C:49]([NH2:51])=[O:50])[CH2:46][CH:45]=[CH:44]5)[C@H:40]([OH:52])[C@@H:39]4[OH:53])([OH:35])=[O:34])([OH:31])=[O:30])[C@@H:24]([OH:54])[C@H:23]3[O:55][P:56]([OH:59])([OH:58])=[O:57])[C:17]=2[N:18]=1>>[CH:13]1[N:14]=[C:15]([NH2:60])[C:16]2[N:21]=[CH:20][N:19]([C@@H:22]3[O:26][C@H:25]([CH2:27][O:28][P:29]([O:32][P:33]([O:36][CH2:37][C@H:38]4[O:42][C@@H:41]([N:43]5[CH:48]=[C:47]([C:49]([NH2:51])=[O:50])[CH2:46][CH:45]=[CH:44]5)[C@H:40]([OH:52])[C@@H:39]4[OH:53])([OH:35])=[O:34])([OH:31])=[O:30])[C@@H:24]([OH:54])[C@H:23]3[O:55][P:56]([OH:59])([OH:58])=[O:57])[C:17]=2[N:18]=1.[N:5]1[C:4]([C:10]([O-:12])=[O:11])=[CH:3][CH:2]=[CH:1][C:6]=1[C:7]([O-:9])=[O:8].[CH2:1]1[CH:6]([C:7]([OH:9])=[O:8])[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC(=NC1C(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC(=NC1C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be produced

Outcomes

Product
Name
Type
product
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
Name
Type
product
Smiles
N1=C(C=CC=C1C(=O)[O-])C(=O)[O-]
Name
Type
product
Smiles
C1C=CC(=NC1C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.